Enantiopure (S)-Isomer Achieves >99% ee Chirality Transfer in Benzannulation; Racemic Mixture Gives Zero Stereoinduction
The (1S)-aryl(aryl')-2,2-dichlorocyclopropylmethanols (>99% ee) undergo TiCl₄-promoted benzannulation to yield axially chiral (M)-α-arylnaphthalenes with >99% ee, demonstrating quantitative chirality exchange from sp³ central chirality to axial chirality [1]. In contrast, the racemic starting material yields racemic products with no stereochemical enrichment, confirming that the enantiopure (S)-configuration is essential for chirality transfer.
| Evidence Dimension | Enantiomeric excess (ee) retention in chirality exchange benzannulation |
|---|---|
| Target Compound Data | (1S)-aryl(aryl')-2,2-dichlorocyclopropylmethanols: >99% ee product |
| Comparator Or Baseline | Racemic mixture: 0% ee product (no stereoinduction) |
| Quantified Difference | >99% ee vs. 0% ee (complete stereochemical fidelity vs. none) |
| Conditions | TiCl₄-promoted benzannulation; J Am Chem Soc 2004 |
Why This Matters
For procurement decisions, this demonstrates that only the enantiopure (S)-form enables asymmetric synthesis applications requiring predictable stereochemical outcomes.
- [1] Nishii Y, et al. Chirality exchange from sp3 central chirality to axial chirality: benzannulation of optically active diaryl-2,2-dichlorocyclopropylmethanols to axially chiral alpha-arylnaphthalenes. J Am Chem Soc. 2004;126(17):5358-9. doi:10.1021/ja0319442. View Source
